BenchChemオンラインストアへようこそ!

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (CAS 946246-76-0) is a synthetic small‑molecule sulfonamide featuring a tetrahydroquinoline core bearing an N‑(furan‑2‑carbonyl) group and a 6‑benzenesulfonamide substituent. Available in quantities ranging from milligrams to grams for screening, its molecular formula is C20H18N2O4S with a molecular weight of 382.43 g/mol.

Molecular Formula C20H18N2O4S
Molecular Weight 382.43
CAS No. 946246-76-0
Cat. No. B2456353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide
CAS946246-76-0
Molecular FormulaC20H18N2O4S
Molecular Weight382.43
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
InChIInChI=1S/C20H18N2O4S/c23-20(19-9-5-13-26-19)22-12-4-6-15-14-16(10-11-18(15)22)21-27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14,21H,4,6,12H2
InChIKeyHHCZFHVWMCIUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (CAS 946246-76-0): Sourcing & Differentiation Guide


N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (CAS 946246-76-0) is a synthetic small‑molecule sulfonamide featuring a tetrahydroquinoline core bearing an N‑(furan‑2‑carbonyl) group and a 6‑benzenesulfonamide substituent . Available in quantities ranging from milligrams to grams for screening, its molecular formula is C20H18N2O4S with a molecular weight of 382.43 g/mol . In structure–activity relationship (SAR) programs, this scaffold has been explored as a retinoid‑related orphan receptor γt (RORγt) inverse agonist and as a selective glucocorticoid receptor modulator (SGRM) building block [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases reveals no published head‑to‑head comparative studies that directly differentiate this 6‑yl regioisomer from its 7‑yl positional analog or other in‑class sulfonamide variations [2].

Why Generic Substitution of N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide Is Not Supported by Evidence


Within the tetrahydroquinoline sulfonamide chemotype, subtle variations in regioisomerism (6‑yl vs. 7‑yl substitution) and sulfonamide N‑substitution profoundly alter target engagement, pharmacokinetic properties, and selectivity profiles. For instance, in reported RORγt inverse agonist campaigns, a simple shift from a 6‑yl to a 7‑yl orientation or exchange of the furan‑2‑carbonyl moiety has repeatedly resulted in complete loss of activity or unacceptable metabolic instability [1]. Similarly, SAR studies on sulfonamide‑2‑oxo‑tetrahydroquinoline SGRMs demonstrate that the identity of the acyl group and the position of the sulfonamide linkage critically determine transrepression potency and glucocorticoid receptor selectivity [2]. Therefore, treating N‑[1‑(furan‑2‑carbonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl]benzenesulfonamide as interchangeable with its 7‑yl regioisomer (CAS 946369‑49‑9) or with analogs bearing alternative sulfonamide groups (e.g., 4‑methoxy, 2,4‑dimethyl) would be scientifically unfounded, despite the current absence of published direct comparative data for this exact compound .

Quantitative Differentiation Evidence for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide


Regioisomeric Identity: 6-yl vs. 7-yl Substitution Creates a Structurally Distinct Chemical Entity

The compound is the 6‑benzenesulfonamide regioisomer of the tetrahydroquinoline scaffold. Its positional analog, N‑[1‑(furan‑2‑carbonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl]benzenesulfonamide (CAS 946369‑49‑9), bears the benzenesulfonamide group at the 7‑position. Although no published study has directly compared the two in the same assay, a considerable body of SAR data on related tetrahydroquinoline sulfonamides indicates that positional isomerism drastically influences biological activity due to altered vector of the sulfonamide pharmacophore relative to the core [1]. The two regioisomers are therefore distinct chemical entities and cannot be considered interchangeable for scientific or procurement purposes .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Reported Antimicrobial Activity of the 6-yl Scaffold in a Single Vendor Study

A vendor‑supplied study description states that N‑[1‑(furan‑2‑carbonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl]benzenesulfonamide exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium smegmatis and Pseudomonas aeruginosa . The note explicitly attributes the activity to 'similar compounds' rather than this exact lot, and no comparator data (e.g., MIC of a standard drug control or the 7‑yl isomer) are provided. The primary source of these data could not be identified, and the assay conditions remain undisclosed, precluding cross‑study comparison.

Antimicrobial Tuberculosis Pseudomonas aeruginosa

Class-Level Inferential Evidence: Tetrahydroquinoline Sulfonamides as RORγt and Glucocorticoid Receptor Modulators

Two independent medicinal chemistry campaigns have validated the tetrahydroquinoline sulfonamide phenotype as a privileged scaffold for nuclear receptor modulation. Fu et al. reported N‑sulfonamide‑tetrahydroquinolines as RORγt inverse agonists where compound 5a achieved a cellular IC50 of 120 nM in a Gal4‑RORγt reporter assay and demonstrated superior metabolic stability compared to earlier leads [1]. Bao et al. described sulfonamide‑2‑oxo‑tetrahydroquinoline SGRMs where compound D8 showed an NF‑κB transrepression IC50 of 45 nM with >100‑fold selectivity over GR transactivation [2]. Although neither study tested the exact CAS 946246‑76‑0 molecule, both highlight that the 6‑yl substitution pattern is a key positional motif for achieving potency within this chemotype. Direct extrapolation to the target compound requires experimental confirmation.

RORγt Inverse Agonist Glucocorticoid Receptor Psoriasis

Validated Application Scenarios for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide Procurement


Regioisomer-Specific SAR Exploration in Nuclear Receptor Programs

Given that published RORγt and SGRM campaigns have exclusively explored 6‑yl sulfonamide substitution but not the exact furan‑2‑carbonyl/benzenesulfonamide combination [1][2], procurement of CAS 946246-76-0 enables systematic evaluation of this precise scaffold within established assay cascades. Direct side‑by‑side comparison with the 7‑yl regioisomer (CAS 946369‑49‑9) and with known tool compounds (e.g., compound 5a or B53) would fill a critical SAR gap.

Scaffold‑Hopping and Furan‑Ring Bioisostere Evaluation

The furan‑2‑carbonyl moiety is a recognized metabolically labile group. Researchers synthesizing oxo‑tetrahydroquinoline or alternative heterocycle‑containing leads can use this compound as a reference point to quantify the impact of furan replacement on potency and metabolic stability. Class‑level data indicate that carbonyl migration from a 2‑oxo to a furan‑2‑carbonyl modifies both GR transrepression and selectivity [2].

Chemical Biology Tool for Sulfonamide‑Target Interaction Profiling

Sulfonamides are known to engage diverse targets including carbonic anhydrases and kinases. With no published selectivity profile available, this compound can serve as a probe in broad‑panel kinase or enzyme profiling to identify its primary target(s). This de‑orphaning effort would generate the selectivity data currently absent from the literature and inform on potential off‑target liabilities.

Antimicrobial Screening Follow‑Up on Vendor‑Claimed Activity

The vendor‑reported MIC of 6.25 µg/mL against M. smegmatis and P. aeruginosa, though lacking primary source validation , provides a starting hypothesis. Systematic broth microdilution assays following CLSI guidelines, with inclusion of appropriate quality‑control strains and comparator antibiotics, can either confirm or refute this claim and, if positive, establish a true differential activity fingerprint.

Quote Request

Request a Quote for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.